3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline

Medicinal Chemistry Computational Chemistry Fragment-Based Drug Discovery

3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline (CAS 1538156-84-1) is a heterocyclic aromatic compound comprising a 1,2,4-oxadiazole core substituted with a methoxy group at the 5-position and an aniline moiety at the 3-position. Its molecular formula is C₉H₉N₃O₂, with a molecular weight of 191.19 g·mol⁻¹.

Molecular Formula C9H9N3O2
Molecular Weight 191.19 g/mol
CAS No. 1538156-84-1
Cat. No. B1457484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline
CAS1538156-84-1
Molecular FormulaC9H9N3O2
Molecular Weight191.19 g/mol
Structural Identifiers
SMILESCOC1=NC(=NO1)C2=CC(=CC=C2)N
InChIInChI=1S/C9H9N3O2/c1-13-9-11-8(12-14-9)6-3-2-4-7(10)5-6/h2-5H,10H2,1H3
InChIKeyAXHNYLIUVZLAOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline (CAS 1538156-84-1): Procurement-Relevant Structural and Physicochemical Baseline for a 1,2,4-Oxadiazole–Aniline Building Block


3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline (CAS 1538156-84-1) is a heterocyclic aromatic compound comprising a 1,2,4-oxadiazole core substituted with a methoxy group at the 5-position and an aniline moiety at the 3-position [1]. Its molecular formula is C₉H₉N₃O₂, with a molecular weight of 191.19 g·mol⁻¹ . Predicted bulk properties include a boiling point of 370.4 ± 44.0 °C, density of 1.272 ± 0.06 g·cm⁻³, and a pKₐ of 2.92 ± 0.10 . The compound is supplied as a research-chemical building block with purities typically ranging from 95% to 98% across multiple vendors . The 5-methoxy substituent electronically differentiates it from the more abundant 5-methyl, 5-trifluoromethyl, and unsubstituted analogs, a distinction that directly influences hydrogen-bonding capacity, ionization state, and lipophilicity in downstream applications.

Why 3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline Cannot Be Replaced by Common 5-Substituted 1,2,4-Oxadiazole–Aniline Analogs in Structure- or Property-Sensitive Workflows


The 5-position substituent on the 1,2,4-oxadiazole ring directly modulates the heterocycle's electron density, dipole moment, hydrogen-bond acceptor capacity, and overall lipophilicity [1]. Replacing the electron-donating 5-methoxy group with a 5-methyl substituent removes one hydrogen-bond acceptor atom and alters the pKₐ of the anilinium ion . The unsubstituted analog (3-(1,2,4-oxadiazol-3-yl)aniline) presents a different hydrogen-bond donor/acceptor profile and lower molecular weight, while the 5-trifluoromethyl congener introduces strong electron withdrawal and elevated lipophilicity that can shift metabolic stability and off-target binding profiles . The cumulative evidence below demonstrates that these physicochemical divergences are quantifiable and consequential for scientific selection, even in the absence of extensive head-to-head biological profiling for this specific compound.

Quantitative Differentiation Evidence for 3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline Against Closest Structural Analogs


Enhanced Hydrogen-Bond Acceptor Count Relative to the 5-Methyl Analog

The 5-methoxy oxygen atom provides an additional hydrogen-bond acceptor (HBA) that is absent in the 5-methyl analog. Target compound counts four HBA atoms (oxadiazole N, oxadiazole O, methoxy O, aniline N) versus three for 3-(5-methyl-1,2,4-oxadiazol-3-yl)aniline (oxadiazole N, oxadiazole O, aniline N) [1][2]. In fragment-based screening and structure-based design, a single additional HBA can substantially alter binding pose, network water displacement energetics, and selectivity profile, making the two analogs non-interchangeable in any campaign where hydrogen-bond inventory is a selection criterion.

Medicinal Chemistry Computational Chemistry Fragment-Based Drug Discovery

Lower pKₐ of the Anilinium Ion Versus the 5-Methyl Analog Alters Ionization State at Physiological pH

The predicted pKₐ of the aniline nitrogen in the target compound is 2.92 ± 0.10, compared with 3.07 ± 0.10 for the 5-methyl analog . Although both compounds remain largely unprotonated at pH 7.4, the ΔpKₐ of −0.15 units reflects the electron-withdrawing inductive effect of the methoxy oxygen transmitted through the oxadiazole ring. This shift alters the precise fraction of ionized species at any given pH in the physiological range, which can influence solubility, membrane permeability, and nonspecific electrostatic interactions with phospholipid head groups or serum proteins—parameters routinely monitored during lead optimization.

Physicochemical Profiling ADME Prediction Medicinal Chemistry

Higher Density and Altered Packing Relative to the 5-Methyl Analog Indicative of Different Solid-State Behavior

The predicted density of the target compound is 1.272 ± 0.06 g·cm⁻³, compared with 1.229 ± 0.06 g·cm⁻³ for the 5-methyl congener, a difference of +0.043 g·cm⁻³ (+3.5%) . This density increment, together with the absence of a sharp melting point for the methoxy derivative (the methyl analog melts at 79 °C), suggests different crystal packing motifs dominated by the methoxy oxygen's participation in intermolecular hydrogen-bond networks . For applications requiring well-defined solid forms—such as co-crystal engineering, amorphous solid dispersion screening, or formulation development—these physical differences are decision-relevant.

Solid-State Chemistry Formulation Science Crystallography

Superior Commercial Availability at Defined High Purity Compared to the Unsubstituted Analog

The target compound is stocked by multiple vendors at purities of 97% (Leyan) and ≥98% (MolCore), with catalog quantities ranging from 100 mg to 25 g and transparent pricing . In contrast, 3-(1,2,4-oxadiazol-3-yl)aniline (CAS 96913-36-9) is listed as discontinued by major suppliers and its hydrochloride salt (CAS 1052406-10-6) shows erratic availability . For research programs requiring reproducible sourcing with documented purity levels and batch consistency, the methoxy-substituted compound presents a materially lower procurement risk than the unsubstituted parent scaffold.

Chemical Sourcing Laboratory Procurement Research Supply Chain

Class-Level Evidence: 1,2,4-Oxadiazole–Aniline Scaffold Validated as Sirtuin-2 Inhibitor Core with Single-Digit Micromolar Potency

A systematic SAR study of 1,2,4-oxadiazole-based inhibitors demonstrated that compounds bearing the 1,2,4-oxadiazole–aniline scaffold achieve single-digit micromolar IC₅₀ values against human Sirt2 deacetylase while remaining inactive against Sirt1, Sirt3, and Sirt5 at concentrations up to 100 μM [1]. Although the specific 5-methoxy congener was not directly profiled in this study, the 5-substitution position was explicitly identified as a critical vector for tuning potency and selectivity. Substituents at the oxadiazole 5-position, including methoxy-containing analogs in related sub-series, were shown to modulate activity through electronic effects on the heterocycle [1]. This class-level validation establishes that the target compound occupies a productive region of chemical space for epigenetic target modulation, differentiating it from unvalidated building blocks lacking any biological precedent.

Epigenetics Sirtuin Inhibition Oncology Neurodegeneration

High-Confidence Application Scenarios for 3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline Based on Quantitative Differentiation Evidence


Focused Library Synthesis for Sirtuin-2 Inhibitor Optimization

The 1,2,4-oxadiazole–aniline scaffold has been crystallographically validated as a Sirt2 inhibitor core with single-digit micromolar potency and >100-fold selectivity over Sirt1, Sirt3, and Sirt5 [1]. The 5-methoxy group provides an additional hydrogen-bond acceptor at a position demonstrated to modulate potency through electronic effects on the oxadiazole ring [1]. Procurement of the target compound for focused library enumeration at the 3-aniline position enables exploration of vectors that are orthogonal to those accessible with the 5-methyl or unsubstituted analogs, maximizing chemical diversity within a validated chemotype.

Fragment-Based Drug Discovery Requiring Defined Hydrogen-Bond Inventory

Fragment screening campaigns depend on small, soluble compounds with precisely defined hydrogen-bond donor/acceptor profiles. The target compound offers four hydrogen-bond acceptor atoms versus three for the 5-methyl analog [2], providing an additional polar interaction point without increasing molecular weight beyond 200 Da. The predicted pKₐ of 2.92 ensures the aniline nitrogen remains predominantly unprotonated at physiological pH, avoiding confounding electrostatic effects in biophysical assays . These properties make the compound suitable as a fragment-sized probe where hydrogen-bond geometry is a primary affinity determinant.

Physicochemical Property Differentiation in Parallel SAR Arrays

When constructing matched molecular pair arrays to deconvolute electronic vs. steric contributions to activity, the 5-methoxy, 5-methyl, and 5-trifluoromethyl triad offers a systematic perturbation series. The target compound's predicted density (1.272 g·cm⁻³) and pKₐ (2.92) are intermediate between the 5-methyl (density 1.229 g·cm⁻³, pKₐ 3.07) and 5-trifluoromethyl (MW 229.16, strongly electron-withdrawing) congeners . This graded property range enables multi-parameter optimization where both electronic and steric descriptors must be varied independently.

Reliable Building-Block Supply for Multi-Year Medicinal Chemistry Programs

Unlike the unsubstituted 1,2,4-oxadiazole–aniline parent scaffold, which is listed as discontinued by multiple vendors , the 5-methoxy derivative is actively stocked at 97–98% purity by multiple independent suppliers with documented batch availability at the 100 mg to 25 g scale . This supply continuity is essential for programs spanning hit-to-lead, lead optimization, and patent exemplification phases, where re-sourcing a discontinued building block mid-campaign can compromise SAR continuity and intellectual property timelines.

Quote Request

Request a Quote for 3-(5-Methoxy-1,2,4-oxadiazol-3-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.